Octenyl succinic anhydride fundamental properties for researchers
Octenyl succinic anhydride fundamental properties for researchers
An In-depth Whitepaper on the Core Properties, Experimental Protocols, and Applications of Octenyl Succinic Anhydride (B1165640) (OSA) for Researchers, Scientists, and Drug Development Professionals.
Octenyl succinic anhydride (OSA) is a versatile and widely utilized chemical intermediate, primarily recognized for its role in the modification of starches and other polysaccharides. This modification imparts amphiphilic properties, rendering the resulting polymers effective as emulsifiers, stabilizers, and encapsulating agents across the food, pharmaceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the fundamental properties of OSA, detailed experimental protocols for its application in starch modification, and insights into its mechanism of action.
Core Properties of Octenyl Succinic Anhydride
Octenyl succinic anhydride is a cyclic dicarboxylic acid anhydride featuring a C8 alkenyl group. This unique structure, combining a hydrophilic anhydride ring and a hydrophobic octenyl chain, is the basis of its functionality.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of OSA are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Chemical Name | 3-((E)-oct-1-enyl)oxolane-2,5-dione | [1] |
| Synonyms | 1-Octenylsuccinic anhydride, OSA, n-Octenylsuccinic anhydride | [1][2] |
| CAS Number | 26680-54-6 | [2][3] |
| Molecular Formula | C₁₂H₁₈O₃ | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [3][4] |
| Melting Point | 8-12 °C | [2] |
| Boiling Point | 168 °C at 10 mm Hg | [2] |
| Density | ~1 g/mL at 25 °C | [2][3] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [5] |
| Flash Point | >230 °F (>110 °C) | [2] |
Reactivity and Functional Mechanisms
The chemical reactivity of OSA is centered around two key features: the anhydride ring and the carbon-carbon double bond in the octenyl chain.[6]
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Anhydride Ring Reactivity: The succinic anhydride ring is highly susceptible to nucleophilic attack, particularly from hydroxyl (-OH) and amino (-NH₂) groups.[6] This reactivity is the basis for its most common application: the esterification of polysaccharides like starch.[7][8] In an alkaline environment, the hydroxyl groups of the starch molecule react with the anhydride, opening the ring to form an ester linkage and introducing a carboxyl group.[7] This process grafts the hydrophobic octenyl chain onto the hydrophilic starch backbone, creating an amphiphilic polymer.
-
Alkene Chain Reactivity: The carbon-carbon double bond in the octenyl group can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.[6] These reactions provide opportunities for further functionalization of the hydrophobic tail, allowing for the tailoring of its properties for specific applications.[6]
The primary mechanism of action for OSA-modified substances, particularly OSA-starch, is their ability to act as stabilizers in emulsions. The hydrophobic octenyl groups adsorb at the oil-water interface, while the hydrophilic starch backbone remains in the aqueous phase, creating a steric barrier that prevents droplet coalescence.
Experimental Protocols
This section provides detailed methodologies for the synthesis of OSA-modified starch, determination of the degree of substitution, and characterization of the resulting product.
Synthesis of Octenyl Succinic Anhydride (OSA) Modified Starch
This protocol describes the aqueous slurry method for the esterification of starch with OSA.
Materials:
-
Native starch (e.g., corn, potato, rice)
-
Octenyl succinic anhydride (OSA)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or 3%)
-
Hydrochloric acid (HCl) solution (e.g., 1 M or 3%)
-
Distilled water
-
pH meter
-
Stirring apparatus
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare a starch slurry by dispersing a known amount of starch (e.g., 100 g, dry basis) in distilled water (e.g., 140 mL).[9]
-
Adjust the pH of the slurry to a slightly alkaline condition (typically pH 8.0-9.0) using the NaOH solution while stirring continuously.[9][10]
-
Slowly add the desired amount of OSA (e.g., 3% based on starch weight) to the slurry dropwise over a period of time (e.g., 2 hours).[7] Maintain the pH of the reaction mixture at the set point by adding NaOH solution as needed.
-
Continue the reaction with constant stirring for a specified duration (e.g., 2-6 hours) at a controlled temperature (e.g., 30-40 °C).[5][9]
-
After the reaction is complete, neutralize the slurry to pH 6.5-7.0 with the HCl solution.[9]
-
Separate the modified starch from the slurry by centrifugation.
-
Wash the resulting starch cake multiple times with distilled water and then with ethanol or acetone to remove unreacted OSA and salts.[9]
-
Dry the washed OSA-starch in an oven at a controlled temperature (e.g., 40-45 °C) for 24 hours.[7][9]
-
Grind the dried product to obtain a fine powder.
Determination of the Degree of Substitution (DS)
The degree of substitution is a critical parameter that quantifies the extent of modification. It is defined as the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit of the starch. A common method for determining DS is by titration.[4][7]
Materials:
-
OSA-modified starch (dry)
-
0.5 N Sodium hydroxide (NaOH) solution
-
0.5 N Hydrochloric acid (HCl) solution
-
Phenolphthalein (B1677637) indicator
-
Distilled water
-
Shaker
Procedure:
-
Accurately weigh about 5 g of the dry OSA-starch into a flask.
-
Add 50 mL of distilled water to disperse the starch.
-
Add 25 mL of 0.5 N NaOH solution to the suspension.
-
Seal the flask and shake for 24 hours at room temperature to saponify the ester linkages.[4]
-
Add a few drops of phenolphthalein indicator to the suspension.
-
Titrate the excess alkali in the sample with 0.5 N HCl until the pink color disappears.
-
Perform a blank titration with the native (unmodified) starch following the same procedure.
-
Calculate the percent OSA substitution and the degree of substitution using the following equations:
% OSA = [(V_blank - V_sample) * N_HCl * 210.27 * 100] / (W_sample * 1000)
DS = (162 * % OSA) / [21027 - (209.27 * % OSA)]
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
210.27 = Molecular weight of OSA ( g/mol )
-
W_sample = Weight of the dry OSA-starch sample (g)
-
162 = Molecular weight of an anhydroglucose unit ( g/mol )
-
Characterization of OSA-Modified Starch
Several analytical techniques can be employed to characterize the structural and functional properties of OSA-modified starch.
| Characterization Technique | Information Provided | Citations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the esterification by identifying the characteristic carbonyl (C=O) stretching peak of the ester group, typically around 1720-1730 cm⁻¹. | [11][12] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the starch granules to assess if the modification process has caused any significant changes to their structure. | [5][8] |
| X-Ray Diffraction (XRD) | Determines the crystalline structure of the starch (e.g., A-type, B-type, C-type) and evaluates if the modification has altered the crystallinity. | [8][12] |
| Particle Size Analysis | Measures the particle size distribution of the starch granules, which can be affected by the introduction of the bulky OSA groups. | [12] |
| Pasting Properties (Rapid Visco-Analyzer - RVA) | Evaluates the viscosity changes of the starch paste during heating and cooling, providing insights into properties like peak viscosity, breakdown, and setback, which are important for food applications. | [10][12] |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the modified starch. | [8][11] |
Safety and Handling
Octenyl succinic anhydride is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][3] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area.[13]
Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[1] Keep the container tightly sealed.
Disposal: Dispose of OSA and its containers in accordance with local, state, and federal regulations. Avoid release to the environment.[1]
Applications in Research and Development
The amphiphilic nature of OSA-modified starches makes them valuable in a wide range of research and development applications.
-
Emulsification and Stabilization: OSA-starches are extensively studied for their ability to stabilize oil-in-water emulsions in food products like sauces, dressings, and beverages.[10][14] They are also investigated as stabilizers for Pickering emulsions.[8][15]
-
Encapsulation: The hydrophobic interior of the modified starch can encapsulate lipophilic compounds such as flavors, vitamins, and active pharmaceutical ingredients (APIs), protecting them from degradation and controlling their release.
-
Drug Delivery: In pharmaceuticals, OSA-modified starches are explored as excipients for the controlled release of drugs and to improve the stability and bioavailability of poorly water-soluble compounds.[10]
-
Biomaterials: The ability of OSA to modify the surface properties of biomaterials is an area of active research, with potential applications in tissue engineering and medical device coatings.[16]
Logical Relationships and Mechanisms
The functional properties of OSA-modified starch are a direct consequence of its chemical structure. The logical flow from modification to application is illustrated in the following diagram.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2spi.com [2spi.com]
- 3. 2017erp.com [2017erp.com]
- 4. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of octenyl succinic anhydride modified porous starch for improving bioaccessibility of β-carotene in emulsions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10079B [pubs.rsc.org]
- 6. 1-Octenyl succinic anhydride | C12H18O3 | CID 5362721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]
- 12. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gulfbayport.com [gulfbayport.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
